![molecular formula C6H5N3O2 B152680 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid CAS No. 135830-13-6](/img/structure/B152680.png)
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid
Übersicht
Beschreibung
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyrazole ring. This compound is known for its diverse chemical and biological properties, making it a valuable synthon in the development of new drugs and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid typically involves the use of a Br/Mg-exchange, regioselective magnesiations, and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles. These reactions are carried out under controlled conditions to ensure the selective functionalization of the imidazo[1,2-b]pyrazole scaffold .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-b]pyrazole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its derivatives have been investigated for their potential in drug development, particularly in treating various cancers and inflammatory diseases.
Biological Studies
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid is utilized in enzyme inhibition studies and protein interaction assays. It has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it can inhibit enzymes associated with apoptosis and cell signaling.
Therapeutic Development
The compound exhibits promising anti-cancer, anti-inflammatory, and antimicrobial activities:
- Anti-cancer Activity : Research indicates that the compound has potent cytotoxic effects against leukemia cells. A study reported IC50 values of 16.54 nM for HL-60 cells and 27.24 nM for MOLT-4 cells, demonstrating its effectiveness in inducing apoptosis through specific signaling pathways involving ERK phosphorylation and caspase activation .
Compound | Cell Line | IC50 (nM) |
---|---|---|
DU385 | HL-60 | 16.54 |
DU385 | MOLT-4 | 27.24 |
DU443 | MOLT-4 | 104.2 |
- Anti-inflammatory Activity : The compound inhibits neutrophil chemotaxis by interfering with ERK1/2 and AKT signaling pathways, leading to reduced inflammatory responses in models of acute inflammation .
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens, suggesting potential applications in treating infectious diseases.
Leukemia Treatment
A notable case study involved the treatment of human acute myeloid leukemia (AML) cells with a derivative of this compound. The study highlighted the compound's ability to induce differentiation in AML cells while decreasing markers associated with immature myeloid cells. This differentiation was evidenced by increased expression of CD11b and decreased expression of CD33, indicating a shift towards mature myeloid cell characteristics .
Inflammation Models
In another study focusing on inflammation models, the compound demonstrated significant reductions in inflammatory markers when administered to animal models of acute inflammation. This was attributed to its ability to modulate key signaling pathways involved in the inflammatory response .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its therapeutic applications. Its solubility significantly impacts absorption and distribution within biological systems. Enhanced solubility correlates with improved therapeutic efficacy, making it an important consideration in drug formulation .
Wirkmechanismus
The mechanism of action of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to undergo selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles. These interactions enable the compound to exert its biological effects, such as antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazo[1,2-B]pyrazole-5-carboxylic acid
- 1H-Imidazo[1,2-B]pyrazole-3-carboxylic acid
- 1H-Imidazo[1,2-B]pyrazole-4-carboxylic acid
Uniqueness: 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo selective functionalization and its diverse range of applications make it a valuable compound in scientific research and industrial applications.
Biologische Aktivität
Overview
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid is a heterocyclic compound characterized by an imidazole ring fused with a pyrazole ring. This compound has garnered significant attention in scientific research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its potential therapeutic applications make it a valuable candidate for drug development.
Target of Action
Imidazo[1,2-b]pyrazole derivatives exhibit a wide range of bioactivities. They are known to interact with various enzymes and proteins, influencing their functions. For instance, these compounds can inhibit cyclooxygenase (COX) enzymes, thereby modulating the production of inflammatory mediators such as prostaglandins.
Mode of Action
The compound undergoes selective functionalization through various chemical reactions, including regioselective magnesiations and trapping reactions with electrophiles. These reactions allow for the modification of the compound to enhance its biological activity.
Biochemical Pathways
This compound is involved in several biochemical pathways. It can influence cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cellular proliferation in cancer cells .
Anticancer Activity
Research indicates that this compound has significant anticancer properties. For example:
- Cytotoxicity in Leukemia Cells : Studies have shown that derivatives of this compound induce apoptosis in various leukemia cell lines. For instance, the compound DU385 demonstrated IC50 values of 16.54 nM against HL-60 cells, indicating potent cytotoxicity .
- Differentiation Induction : In human acute myeloid leukemia (AML) cells, treatment with imidazo[1,2-b]pyrazole derivatives led to increased expression of differentiation markers and reduced cell viability due to mitochondrial depolarization and caspase activation .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects by inhibiting COX enzymes and reducing the production of pro-inflammatory cytokines. This action is crucial in conditions where inflammation plays a significant role in disease progression .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against both Gram-positive and Gram-negative bacteria, showing potential as an antibacterial agent .
Case Study 1: Anticancer Efficacy on Melanoma Cells
A recent study focused on the development of a hydrogel formulation containing imidazo-pyrazoles for treating melanoma. The synthesized compounds were screened for their cytotoxic effects on patient-isolated melanoma cells. Notably, one derivative exhibited 1.4-fold greater effectiveness than the standard treatment Vemurafenib in resistant melanoma cells, highlighting its potential as a novel therapeutic agent .
Case Study 2: Impact on AML Cells
In another study involving ex vivo treatments of AML cells with an imidazo[1,2-b]pyrazole derivative (DU325), researchers observed significant alterations in cell signaling pathways associated with differentiation and survival responses. The treatment resulted in increased levels of phosphorylated ERK and other markers indicative of cellular differentiation and apoptosis .
Summary of Biological Activities
Activity Type | Description | IC50 Values |
---|---|---|
Anticancer | Induces apoptosis in leukemia cells | 16.54 nM (HL-60) |
Anti-inflammatory | Inhibits COX enzymes | N/A |
Antimicrobial | Effective against Gram-positive/negative bacteria | N/A |
Eigenschaften
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h1-3,8H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZGPGBGDRPCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443023 | |
Record name | 1H-IMIDAZO[1,2-B]PYRAZOLE-7-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135830-13-6 | |
Record name | 1H-IMIDAZO[1,2-B]PYRAZOLE-7-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid derivatives potentially effective against melanoma, including Vemurafenib-resistant melanoma?
A1: The research article focuses on two specific derivatives of this compound:
Q2: How does the formulation of a hydrogel impact the delivery and efficacy of this compound derivative 4I?
A2: The researchers developed a hydrogel formulation (R4HG-4I) using a synthesized antibacterial resin (R4) to deliver 4I directly to the skin []. This hydrogel exhibits desirable characteristics like high porosity (85%), excellent swelling capability (552%), and a sustained release profile for 4I, primarily governed by diffusion []. These properties are crucial for topical applications, potentially enhancing drug penetration and prolonging its effect at the target site. This targeted delivery approach could potentially minimize systemic exposure and side effects while improving treatment efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.